2-(allylamino)-4(3H)-quinazolinone
Overview
Description
2-(allylamino)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure with an allylamino substituent at the 2-position. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions. For example, 2-chloro-4(3H)-quinazolinone can react with allylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial scales.
Chemical Reactions Analysis
Types of Reactions
2-(allylamino)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The allylamino group can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted quinazolinones with various functional groups.
Scientific Research Applications
2-(allylamino)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(allylamino)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-amino-4(3H)-quinazolinone: Lacks the allyl group but shares the quinazolinone core.
2-(methylamino)-4(3H)-quinazolinone: Contains a methylamino group instead of an allylamino group.
2-(ethylamino)-4(3H)-quinazolinone: Contains an ethylamino group instead of an allylamino group.
Uniqueness
2-(allylamino)-4(3H)-quinazolinone is unique due to the presence of the allylamino group, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(prop-2-enylamino)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-12-11-13-9-6-4-3-5-8(9)10(15)14-11/h2-6H,1,7H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWMYAXMHEBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320468 | |
Record name | 2-(prop-2-enylamino)-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
212143-49-2 | |
Record name | 2-(prop-2-enylamino)-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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